molecular formula C6H9N3 B1429562 2-Methyl-5-(methylamino)pyrazine CAS No. 590423-42-0

2-Methyl-5-(methylamino)pyrazine

Cat. No. B1429562
M. Wt: 123.16 g/mol
InChI Key: PLCVAKVSMLYGCD-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylamino)pyrazine is a chemical compound with the CAS Number: 590423-42-0. It has a molecular weight of 123.16 and its IUPAC name is N,5-dimethylpyrazin-2-amine . It is a white to brown solid .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-(methylamino)pyrazine is represented by the InChI code: 1S/C6H9N3/c1-5-3-9-6(7-2)4-8-5/h3-4H,1-2H3, (H,7,9) .


Physical And Chemical Properties Analysis

2-Methyl-5-(methylamino)pyrazine is a white to brown solid .

Scientific Research Applications

Green Synthesis Approaches

Research on the solvent-free synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines indicates a growing interest in green chemistry approaches to synthesize pyrazine derivatives. Such methods emphasize the importance of environmentally friendly reactions, potentially applicable to 2-Methyl-5-(methylamino)pyrazine for synthesizing novel compounds with minimal environmental impact (Al-Matar et al., 2010).

Novel Synthesis Methods

The study on the reactivity of α-acylenaminoketones for the synthesis of pyrazoles presents innovative approaches to creating pyrazine derivatives. This research suggests that exploring new reaction pathways could lead to the discovery of unique properties and applications for compounds like 2-Methyl-5-(methylamino)pyrazine (Negri & Kascheres, 2001).

Corrosion Inhibition

A theoretical evaluation of the corrosion inhibition performance of pyrazine derivatives highlights their potential application in protecting metals against corrosion. This suggests that 2-Methyl-5-(methylamino)pyrazine could be investigated for its corrosion inhibition properties, which would be valuable in industrial applications (Obot & Gasem, 2014).

Antimicrobial Activity

Research on the synthesis of new pyrazoline and pyrazole derivatives with antimicrobial activities points to the potential of pyrazine derivatives in developing new antimicrobial agents. This indicates that 2-Methyl-5-(methylamino)pyrazine could be explored for its antimicrobial properties, contributing to the fight against resistant strains of bacteria and fungi (Hassan, 2013).

Anti-Influenza Activity

The development of benzamide-based 5-aminopyrazoles with significant anti-influenza A virus activity suggests that pyrazine derivatives, including 2-Methyl-5-(methylamino)pyrazine, could be valuable in creating antiviral agents. Such compounds could play a crucial role in developing treatments for viral infections, including influenza (Hebishy et al., 2020).

properties

IUPAC Name

N,5-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-9-6(7-2)4-8-5/h3-4H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCVAKVSMLYGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(methylamino)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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